molecular formula C13H11BrN2O2 B13036568 6-((2-Bromobenzyl)oxy)nicotinamide

6-((2-Bromobenzyl)oxy)nicotinamide

Cat. No.: B13036568
M. Wt: 307.14 g/mol
InChI Key: MCJYAWMKUIAYLI-UHFFFAOYSA-N
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Description

6-((2-Bromobenzyl)oxy)nicotinamide is an organic compound with the molecular formula C13H11BrN2O2. It is a derivative of nicotinamide, where the hydrogen atom in the 6-position of the pyridine ring is replaced by a 2-bromobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Bromobenzyl)oxy)nicotinamide typically involves the reaction of nicotinamide with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-((2-Bromobenzyl)oxy)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((2-Bromobenzyl)oxy)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2-Bromobenzyl)oxy)nicotinamide involves its interaction with nicotinamide-dependent enzymes and pathways. The compound can act as an inhibitor or modulator of these enzymes, affecting processes such as DNA repair, cellular metabolism, and oxidative stress responses. The bromobenzyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Bromobenzyl)oxy)nicotinamide is unique due to the presence of the 2-bromobenzyl group, which can confer distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its cellular uptake and bioavailability. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets .

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

6-[(2-bromophenyl)methoxy]pyridine-3-carboxamide

InChI

InChI=1S/C13H11BrN2O2/c14-11-4-2-1-3-10(11)8-18-12-6-5-9(7-16-12)13(15)17/h1-7H,8H2,(H2,15,17)

InChI Key

MCJYAWMKUIAYLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=C(C=C2)C(=O)N)Br

Origin of Product

United States

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